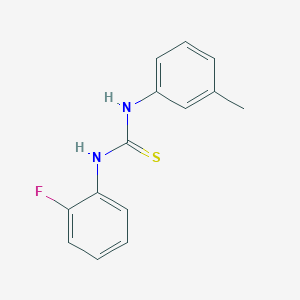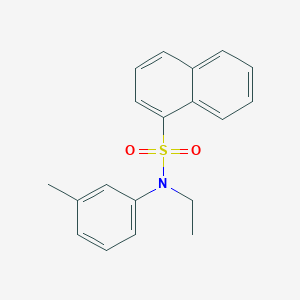
N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea and similar compounds typically involves the reaction of isothiocyanates with aniline derivatives in suitable conditions. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared via the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good outcomes. This method showcases the general approach to synthesizing thiourea derivatives by facilitating the interaction between an isothiocyanate group and an amine group under dry conditions to form thioureas with specific substituents (Saeed, Erben, Shaheen, & Flörke, 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea, is characterized by planar thiourea groups and specific conformations influenced by substituents. X-ray diffraction studies reveal these molecules often adopt a nearly planar configuration around the thiourea moiety, stabilized by intramolecular hydrogen bonding. The structural analysis by single crystal XRD and computational methods such as DFT calculations provides insights into the conformational preferences and electronic structure of these compounds (Sheena Mary et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives engage in various chemical reactions, leveraging their active sites for nucleophilic attacks and hydrogen bonding. The reactivity can be explored through HOMO-LUMO analysis, NBO analysis, and studies on charge transfer within the molecule. These analyses help understand the molecule's stability, reactivity, and potential interaction sites for further chemical transformations (Sheena Mary et al., 2016).
Physical Properties Analysis
The physical properties of N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined through experimental methods like X-ray diffraction, melting point analysis, and solubility tests in various solvents. The crystalline structure, including the space group and unit cell parameters, provides insights into the material's physical behavior and potential applications (Saeed, Erben, Shaheen, & Flörke, 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are key to understanding the compound's behavior in chemical reactions and potential applications. Studies involving spectroscopic techniques (NMR, IR, UV-Vis) and computational methods (DFT) are used to analyze these properties, offering insights into the electronic structure, molecular orbitals, and potential reaction pathways for thiourea derivatives (Sheena Mary et al., 2016).
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2S/c1-10-5-4-6-11(9-10)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXMNPTFXBKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)



![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)


![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)




